
Octakis-6-iodo-6-deoxy-gamma-cyclodextrin
Overview
Description
Octakis-6-iodo-6-deoxy-γ-cyclodextrin (C₄₈H₇₂I₈O₃₂, MW 2176.3 g/mol) is a fully substituted γ-cyclodextrin derivative where all eight primary hydroxyl groups at the 6-positions are replaced by iodine atoms. This modification imparts unique physicochemical properties, including increased molecular rigidity, enhanced hydrophobic cavity interactions, and a heavy atom effect beneficial for X-ray crystallography or radiopharmaceutical applications . The compound is synthesized via nucleophilic substitution of γ-cyclodextrin using iodine in the presence of triphenylphosphine, yielding a single-isomer neutral cyclodextrin with low solubility in water and methanol but high solubility in DMF . Key impurities include under- or over-iodinated γ-cyclodextrins and residual solvents like DMF .
Preparation Methods
Primary Synthetic Route: Nucleophilic Halogenation of γ-Cyclodextrin
The most widely documented method for synthesizing octakis-6-iodo-6-deoxy-γ-cyclodextrin involves the regioselective iodination of γ-cyclodextrin at the C6 hydroxyl position. This method, pioneered by Liu et al. (2013), employs a two-step halogenation strategy using specialized fluorinating and iodinating agents .
Reaction Conditions and Reagents
The synthesis is conducted under anhydrous conditions in N,N-dimethylformamide (DMF) at room temperature (20°C). Key reagents include:
-
XtalFluor-E (2 equivalents per glucose unit): A fluorinating agent that activates the hydroxyl group for substitution.
-
4-(1-Pyrrolidino)pyridine (1 equivalent per glucose unit): A nucleophilic catalyst.
-
Tetraethylammonium iodide (2 equivalents per glucose unit): Provides iodide ions for nucleophilic displacement.
The reaction achieves 92% yield with complete substitution at all eight C6 positions .
Stepwise Procedure
-
Preparation of Anhydrous γ-Cyclodextrin : γ-Cyclodextrin is dried under vacuum to remove residual moisture.
-
Reagent Addition : DMF (40 mL per 2 mmol of γ-cyclodextrin) is added, followed by sequential introduction of XtalFluor-E, 4-(1-pyrrolidino)pyridine, and tetraethylammonium iodide.
-
Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC), typically requiring 12–24 hours for completion.
-
Work-Up :
Mechanistic Insights and Regioselectivity
The reaction proceeds via a discrete activation-substitution mechanism :
Fluoride-Mediated Activation
XtalFluor-E converts the C6 hydroxyl group into a better leaving group (likely a fluorosulfonate intermediate), enabling nucleophilic attack by iodide ions . The use of a bulky fluorinating agent ensures regioselectivity by preferentially targeting the less sterically hindered primary hydroxyl groups at C6 over secondary hydroxyls at C2 and C3 .
Role of 4-(1-Pyrrolidino)pyridine
This catalyst enhances the nucleophilicity of iodide ions through hydrogen bonding, accelerating the substitution step .
Industrial-Scale Optimization
Industrial protocols (e.g., Biosynth Carbosynth, Wuhan Fortuna Chemical) have refined the laboratory method for large-scale production:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Solvent Volume | 20 mL/g cyclodextrin | 15 mL/g cyclodextrin |
Reaction Time | 12–24 hours | 8–10 hours (with agitation) |
Purification | Acetone precipitation | Crystallization from ethanol |
Typical Yield | 92% | 85–90% |
Industrial processes prioritize cost-effectiveness by:
-
Recovering and recycling DMF via distillation.
-
Using technical-grade tetraethylammonium iodide without compromising product purity .
Alternative Methods and Comparative Analysis
Phosphorus-Based Halogenation
Early attempts used phosphorus pentachloride for hydroxyl activation, but this method resulted in incomplete substitution (<70% yield) and required harsh conditions (reflux at 80°C).
Direct Iodination with HI
Reaction with hydroiodic acid (HI) in acetic anhydride led to partial decomposition of the cyclodextrin backbone, limiting utility .
Characterization and Quality Control
Key Analytical Data
Property | Value | Method |
---|---|---|
Melting Point | 208–212°C | Differential Scanning Calorimetry |
Solubility | Soluble in DMF, DMSO; insoluble in H₂O, MeOH, CHCl₃ | USP <911> |
Molecular Weight | 2176.3 g/mol | MALDI-TOF MS |
Iodine Content | 46.7% (theoretical: 46.8%) | Inductively Coupled Plasma-MS |
Impurity Profiling
Common impurities include:
-
Per-6-deoxy-γ-cyclodextrin (unsubstituted byproduct, <0.5%).
-
Partially iodinated derivatives (e.g., heptakis-6-iodo, <2%).
Chemical Reactions Analysis
Types of Reactions: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively
Major Products: The major products formed from these reactions depend on the reagents used. For example, substitution with sodium azide yields azido-functionalized cyclodextrins, while reduction with sodium borohydride produces deiodinated derivatives .
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems
Octakis-6-iodo-6-deoxy-gamma-cyclodextrin enhances the solubility and bioavailability of poorly soluble drugs. Its unique structure allows it to form inclusion complexes with hydrophobic drugs, improving their therapeutic efficacy. For instance, studies have shown that complexing this cyclodextrin with betulin significantly increases the solubility and bioavailability of this antitumor compound, making it more effective in cancer therapies .
Targeted Drug Delivery
The compound can be utilized in targeted drug delivery systems. Its ability to encapsulate drugs and release them in a controlled manner allows for targeted therapy, minimizing side effects. Research indicates that this compound can be employed to deliver drugs specifically to cancer cells, thereby enhancing treatment outcomes while reducing systemic toxicity .
Neurodegenerative Disease Treatment
Recent studies suggest that cyclodextrins, including this compound, may play a role in treating neurodegenerative diseases by modulating lipid metabolism and reducing neuroinflammation. This application is particularly relevant for diseases like Alzheimer's and Parkinson's, where lipid dysregulation is a known factor .
Environmental Applications
Pollutant Removal
this compound has been investigated for its ability to remove organic pollutants from water sources. Its hydrophobic cavity can trap various contaminants, facilitating their extraction from aqueous environments. This property makes it a potential candidate for environmental remediation efforts .
Soil Remediation
In soil science, this compound can be used to enhance the bioavailability of nutrients while simultaneously immobilizing heavy metals. By forming complexes with these metals, it reduces their toxicity and availability to plants and microorganisms, promoting healthier soil ecosystems .
Analytical Chemistry
Chromatography Applications
The compound is useful in chromatography as a chiral selector for separating enantiomers of chiral compounds. Its ability to form stable inclusion complexes allows for enhanced resolution during separation processes, which is critical in pharmaceutical analysis and quality control .
Spectroscopic Studies
this compound can also serve as a probe in spectroscopic studies due to its unique spectral properties. It has been used in fluorescence spectroscopy to study interactions between drugs and biological targets, providing insights into drug mechanisms and efficacy .
Case Studies
Mechanism of Action
The mechanism by which Octakis-6-iodo-6-deoxy-gamma-cyclodextrin exerts its effects is primarily through its ability to form inclusion complexes. The iodine atoms enhance its binding affinity for various guest molecules, facilitating their encapsulation within the cyclodextrin cavity. This property is exploited in drug delivery systems to improve the bioavailability and stability of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar γ-Cyclodextrin Derivatives
Octakis(6-deoxy-6-chloro)-γ-cyclodextrin (OClGCD)
- Structure : C₄₈H₇₂Cl₈O₃₂ (MW 1580.93 g/mol), neutral, single-isomer .
- Properties: Smaller halogen substituents (Cl vs. I) reduce steric hindrance and molecular weight.
- Applications : Neutral derivatives like OClGCD are often used as intermediates for further functionalization or in host-guest chemistry studies .
Octakis(6-deoxy-6-amino)-γ-cyclodextrin Octahydrochloride (OAGCD)
- Structure : C₄₈H₈₈N₈O₃₂·8HCl (MW 1580.93 g/mol), cationic .
- Properties: The amino groups confer positive charge, enhancing water solubility (soluble in water and DMSO) and enabling electrostatic interactions with anionic molecules. This contrasts sharply with the iodo derivative’s neutrality and poor aqueous solubility .
- Applications : Cationic cyclodextrins like OAGCD are employed in drug delivery for nucleic acids or negatively charged therapeutics .
Sulfated γ-Cyclodextrins (e.g., ODAS-γCD)
- Structure : Octakis(2,3-diacetyl-6-sulfato)-γ-cyclodextrin (anionic, sodium salt) .
- Properties : Sulfate groups introduce strong negative charges, enabling use in capillary electrophoresis for chiral separations of neutral, acidic, and basic analytes. Mobility shifts depend on analyte charge and cyclodextrin concentration .
Partially Substituted Derivatives (e.g., Mono-iodo-γ-cyclodextrin)
- Structure: 6-Monohalo-γ-cyclodextrins (e.g., CDexG-052) have a single iodine substituent, preserving most hydroxyl groups .
- Properties : Partial substitution reduces steric bulk, allowing broader guest inclusion compared to fully substituted octakis derivatives.
- Applications : Useful in studies requiring moderate hydrophobicity without complete cavity occlusion .
Comparative Data Table
Functional and Application Differences
- Host-Guest Chemistry : The iodo derivative’s bulky substituents limit cavity accessibility, favoring small hydrophobic guests. In contrast, cationic OAGCD binds anions like DNA, and sulfated ODAS-γCD interacts with charged analytes .
- Thermodynamic Stability : Iodo substituents enhance van der Waals interactions but reduce hydrogen-bonding capacity compared to hydroxyl-rich native γ-cyclodextrin .
- Industrial Relevance : The iodo derivative serves as an intermediate for Sugammadex Sodium, a neuromuscular blockade reversal agent, highlighting its pharmaceutical utility .
Biological Activity
Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (OIDCD) is a modified form of gamma-cyclodextrin (γ-CD), which has gained attention for its unique biological activities and potential applications in drug delivery and solubilization of hydrophobic compounds. This article provides a comprehensive overview of the biological activity of OIDCD, including its synthesis, properties, and case studies demonstrating its efficacy in various applications.
Molecular Structure and Composition
- Molecular Formula : CHIO
- Molecular Weight : 2176.3 g/mol
- CAS Number : 168296-33-1
- Solubility : OIDCD is soluble in organic solvents such as DMF and DMSO but insoluble in water, which limits its direct application in aqueous environments .
Synthesis
OIDCD can be synthesized from gamma-cyclodextrin through a regioselective iodination process. The synthesis typically involves the use of tetraethylammonium iodide and other reagents under controlled conditions to ensure high yield and purity. The general procedure includes:
- Dissolving γ-CD in anhydrous DMF.
- Adding iodinating agents and stirring at room temperature.
- Precipitating the product using cold acetone after completion of the reaction .
1. Drug Delivery Systems
OIDCD has been explored as a carrier for drug delivery due to its ability to form inclusion complexes with various hydrophobic drugs. Studies have shown that OIDCD can enhance the solubility and bioavailability of poorly soluble drugs by encapsulating them within its hydrophobic cavity.
Case Study: Solubilization of Fullerene C
A study demonstrated that OIDCD significantly improved the solubilization of fullerene C in aqueous solutions compared to native γ-CD. The maximum concentration achieved was 14.9 μM, highlighting OIDCD's potential as a solubilizing agent for hydrophobic compounds .
2. Antitumor Activity
Research indicates that cyclodextrin derivatives, including OIDCD, may exhibit antitumor properties by modulating lipid metabolism in cancer cells. For instance, studies have suggested that cyclodextrins can deplete cholesterol from cancer cell membranes, potentially inhibiting tumor growth .
3. Neuroprotective Effects
Cyclodextrins are being investigated for their neuroprotective effects, particularly in neurodegenerative diseases. OIDCD has been implicated in studies focusing on cholesterol management within neuronal cells, which is crucial for maintaining cellular health and function .
Comparative Analysis
The following table summarizes the biological activities of various cyclodextrin derivatives compared to OIDCD:
Cyclodextrin Derivative | Solubility (in water) | Antitumor Activity | Neuroprotective Effects |
---|---|---|---|
Native γ-CD | Low | Moderate | Low |
Hydroxypropyl γ-CD | Moderate | High | Moderate |
Octakis-6-iodo γ-CD | Very Low | High | High |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for Octakis-6-iodo-6-deoxy-γ-cyclodextrin, and how are impurities minimized during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 hydroxyl group of γ-cyclodextrin using iodine-containing reagents (e.g., iodine monochloride). Purification is achieved via preparative HPLC to isolate the octa-substituted product from partial substitution byproducts. Residual impurities (e.g., unreacted starting material) are quantified using reverse-phase HPLC coupled with ESI-MS for molecular weight confirmation .
Q. Which analytical techniques are critical for confirming the structure and purity of Octakis-6-iodo-6-deoxy-γ-cyclodextrin?
- Methodological Answer : A combination of FTIR (to verify loss of hydroxyl groups), NMR (¹H/¹³C for substitution pattern analysis), and ESI-MS (to confirm molecular weight) is essential. Purity is assessed via HPLC with UV detection at 254 nm. For iodine content, elemental analysis or X-ray fluorescence spectroscopy is recommended .
Q. How does iodine substitution at the C6 position influence the host-guest interaction properties of γ-cyclodextrin?
- Methodological Answer : Iodine increases hydrophobicity and steric bulk, altering cavity dimensions and binding affinity. Isothermal titration calorimetry (ITC) is used to quantify thermodynamic parameters (ΔH, ΔG) for guest inclusion. Competitive binding assays with fluorescent probes (e.g., ANS) can compare binding constants with native γ-cyclodextrin .
Advanced Research Questions
Q. How can experimental design frameworks (e.g., Plackett-Burman, Box-Behnken) optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Plackett-Burman designs identify critical factors (e.g., temperature, reagent molar ratio), while Box-Behnken models optimize interactions between variables. For example, reaction temperature and iodine concentration are key drivers for substitution efficiency. Response surface methodology (RSM) predicts optimal conditions to maximize yield .
Q. What strategies resolve contradictions in binding constant data obtained from different techniques (e.g., ITC vs. fluorescence spectroscopy)?
- Methodological Answer : Discrepancies arise from technique-specific assumptions (e.g., fluorescence assumes 1:1 stoichiometry). Global analysis of ITC and fluorescence data using covariance matrices improves accuracy by accounting for shared uncertainties. Calibration with a reference compound (e.g., ibuprofen/β-cyclodextrin) validates protocol consistency .
Q. How do temperature-dependent ITC studies inform the entropy-enthalpy compensation in host-guest complexes involving this derivative?
- Methodological Answer : ITC experiments across 283–313 K reveal enthalpy-driven binding at lower temperatures and entropy-driven binding at higher temperatures. Van’t Hoff analysis of ΔH vs. 1/T plots identifies non-linear behavior, suggesting conformational changes in the cyclodextrin cavity during complexation .
Q. What are the challenges in characterizing iodine distribution heterogeneity in partially substituted derivatives?
- Methodological Answer : MALDI-TOF MS detects substitution heterogeneity, while 2D NMR (e.g., HSQC) maps positional isomers. For quantification, X-ray absorption fine structure (XAFS) at the iodine K-edge provides local electronic environment data, distinguishing mono- to octa-substituted species .
Application-Focused Research Questions
Q. How can Octakis-6-iodo-6-deoxy-γ-cyclodextrin be tailored for biomedical applications (e.g., drug delivery) given its toxicity profile?
- Methodological Answer : Toxicity is assessed via in vitro cell viability assays (e.g., MTT) and in vivo ototoxicity models (e.g., auditory brainstem response testing). Structural modifications (e.g., PEGylation) or co-formulation with biocompatible polymers (e.g., PLGA) mitigate toxicity while retaining drug-loading capacity .
Q. What computational methods predict the binding affinity of this derivative with hydrophobic drugs (e.g., paclitaxel)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model inclusion complexes. Free energy perturbation (FEP) calculations refine binding energy predictions, validated by experimental ITC data .
Q. Data Analysis and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility in multi-lab studies?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report reagent purity, reaction times, and purification steps in detail. Provide raw HPLC chromatograms and NMR spectra in supplementary data. Use standardized nomenclature for substituent positions .
Q. What statistical approaches validate the significance of differences in binding constants between derivatives?
Properties
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISFVNFOGFWNA-HSEONFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72I8O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2176.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.